Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate

CAS No.:

Cat. No.: VC15732593

Molecular Formula: C13H13N3O3

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13N3O3 |

|---|---|

| Molecular Weight | 259.26 g/mol |

| IUPAC Name | ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H13N3O3/c1-2-19-13(17)12-10(8-14-18)9-16(15-12)11-6-4-3-5-7-11/h3-9,18H,2H2,1H3 |

| Standard InChI Key | DRGVSDRFDDWPSJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C=C1C=NO)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

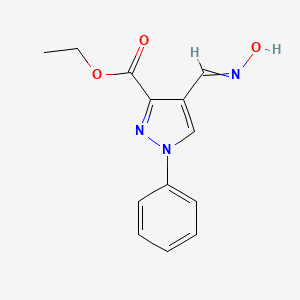

The compound’s IUPAC name, ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate, reflects its core pyrazole ring substituted with three functional groups:

-

A phenyl group at position 1, enhancing lipophilicity and π-π stacking potential.

-

A hydroxyiminomethyl group (-CH=N-OH) at position 4, enabling tautomerism and coordination with metal ions.

-

An ethyl carboxylate ester at position 3, influencing solubility and metabolic stability.

The molecular formula is , with a molar mass of 259.26 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.26 g/mol |

| Canonical SMILES | CCOC(=O)C1=NN(C=C1C=NO)C2=CC=CC=C2 |

| Topological Polar Surface Area | 83.9 Ų |

| Hydrogen Bond Donors | 1 (hydroxyimino group) |

| Hydrogen Bond Acceptors | 5 |

The Standard InChIKey (DRGVSDRFDDWPSJ-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Synthesis Methods

Conventional Pyrazole Ring Formation

The synthesis typically begins with the condensation of 4-phenylhydrazine and ethyl acetoacetate in the presence of sodium ethoxide. This Knorr pyrazole synthesis variant proceeds via hydrazone intermediate formation, followed by cyclization to yield the pyrazole core.

Functionalization at Position 4

The critical hydroxyiminomethyl group is introduced through a Vilsmeier–Haack reaction. For example, treating 3-allyloxy-1-phenylpyrazole with a Vilsmeier reagent (POCl₃/DMF) generates a 4-formyl intermediate, which is subsequently oximated using hydroxylamine hydrochloride .

Table 2: Optimized Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole cyclization | Ethyl acetoacetate, NaOEt, EtOH | 78–85 |

| Vilsmeier formylation | POCl₃, DMF, 70°C | 90–95 |

| Oxime formation | NH₂OH·HCl, NaOAc, EtOH, reflux | 82–97 |

The stereochemistry of the hydroxyimino group (syn vs. anti) is controlled by reaction conditions, with syn isomers predominating due to steric factors .

Reactivity and Derivative Synthesis

Nitrile Oxide Cycloadditions

The hydroxyimino group serves as a nitrile oxide precursor. Under mild oxidation (e.g., NaOCl), it generates a nitrile oxide, which undergoes intramolecular 1,3-dipolar cycloaddition with adjacent alkynes or alkenes. This reactivity has been exploited to synthesize fused polyheterocycles like pyrazolo[4',3':5,6]pyrano[4,3-c] oxazoles .

Metal Coordination Complexes

The hydroxyimino group’s lone pair on the nitrogen and oxygen atoms facilitates coordination with transition metals. For instance, Cu(II) complexes of this compound exhibit enhanced antimicrobial activity compared to the free ligand, likely due to increased membrane permeability.

Biological and Pharmacological Applications

Antimicrobial Activity

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism may involve disruption of microbial cell membranes via lipophilic interactions.

Spectroscopic Characterization

NMR Spectroscopy

-

¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, CH=N-OH), 7.65–7.23 (m, 5H, Ph), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.33 (t, J = 7.1 Hz, 3H, CH₃) .

-

¹³C NMR: δ 165.2 (C=O), 148.1 (C=N-OH), 136.4–126.3 (Ph), 61.8 (OCH₂), 14.1 (CH₃) .

Mass Spectrometry

HRMS (ESI+) calculated for : 259.0957; found: 259.0953.

Computational Insights

DFT calculations (B3LYP/def2-TZVP) reveal:

-

The syn-hydroxyimino tautomer is 9.3 kcal/mol more stable than the anti form due to intramolecular hydrogen bonding (O-H···O=C).

-

HOMO (-6.34 eV) localization on the pyrazole ring suggests nucleophilic reactivity at positions 4 and 5.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume